molecular formula C10H9BrCl2O B14074034 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one

Cat. No.: B14074034
M. Wt: 295.98 g/mol
InChI Key: YOMFOJYPSOKTKB-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl and a chlorophenyl group attached to a chloropropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by halogenation. The Friedel-Crafts acylation introduces the acyl group, and subsequent halogenation steps introduce the bromomethyl and chlorophenyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. For example, using specific catalysts and solvents can enhance the efficiency of the halogenation steps. The use of controlled temperatures and reaction times is crucial to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromomethyl group.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one is unique due to its specific combination of bromomethyl and chlorophenyl groups attached to a chloropropanone backbone.

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-chlorophenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9BrCl2O/c1-6(14)10(13)7-3-2-4-9(12)8(7)5-11/h2-4,10H,5H2,1H3

InChI Key

YOMFOJYPSOKTKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)CBr)Cl

Origin of Product

United States

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